molecular formula C10H6N4O2 B2731904 Tetrazolo[1,5-a]quinoline-5-carboxylic acid CAS No. 849542-14-9

Tetrazolo[1,5-a]quinoline-5-carboxylic acid

Cat. No.: B2731904
CAS No.: 849542-14-9
M. Wt: 214.184
InChI Key: QBKBTZARDLEVFB-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a heterocyclic compound featuring a fused tetrazole and quinoline scaffold with a carboxylic acid substituent at position 3. For example, derivatives like 8-fluoro-N-1H-tetrazol-5-yl-tetrazolo[1,5-a]quinoline-4-carboxamide (CAS: 849541-54-4) highlight the versatility of this scaffold in drug design . The tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the quinoline core enhances planar aromaticity, facilitating interactions with biological targets .

Properties

IUPAC Name

tetrazolo[1,5-a]quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBTZARDLEVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has shown that tetrazolo[1,5-a]quinoline derivatives exhibit potent antimicrobial properties. For instance:

  • A study synthesized several derivatives that demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating their potential as alternatives in treating resistant infections .
  • Another investigation highlighted the synthesis of 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines, which were evaluated for their antimicrobial efficacy. Compounds exhibited MIC values as low as 250 mg/L against various bacterial strains .

Anticancer Activity

Tetrazolo[1,5-a]quinoline-5-carboxylic acid and its derivatives have also been explored for their anticancer properties:

  • A notable study reported that certain derivatives displayed lethal antitumor activity against leukemia cell lines at concentrations as low as 1.0 μM. These compounds were found to induce apoptosis in cancer cells through various mechanisms .
  • The docking studies indicated that these compounds might interact with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR), suggesting a targeted approach in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented:

  • In animal models, some synthesized derivatives demonstrated anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug. This was attributed to their ability to inhibit pro-inflammatory cytokines and mediators .
  • The anti-inflammatory mechanism was further elucidated through studies showing reduced levels of TNF-alpha and other inflammatory markers in treated subjects .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of tetrazolo[1,5-a]quinoline derivatives and their evaluation against multi-drug resistant strains of bacteria. The lead compound exhibited an MIC of 2 µg/mL against Staphylococcus aureus, highlighting its potential for therapeutic applications in resistant infections.

Case Study 2: Anticancer Activity

In another investigation, a series of tetrazolo[1,5-a]quinoline derivatives were tested against various cancer cell lines. Modifications at specific positions on the quinoline ring led to enhanced cytotoxicity; one derivative showed an IC50 value of 10 µM against lung cancer cells.

Summary Table of Biological Activities

Activity Type Compound Target MIC/IC50 Value Reference
AntimicrobialTetrazolo[1,5-a]quinoline derivativeStaphylococcus aureus2 µg/mL
AnticancerTetrazolo[1,5-a]quinoline derivativeLeukemia cell lines1.0 μM
Anti-inflammatoryTetrazolo[1,5-a]quinoline derivativeInflammation modelsComparable to indomethacin

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrazolo[1,5-a]pyrimidines

Tetrazolo[1,5-a]pyrimidines share structural similarities but differ in their fused pyrimidine ring instead of quinoline. These compounds are synthesized via multicomponent reactions (MCRs) involving 5-aminotetrazole, aldehydes, and ketones under solvent-free conditions .

  • Key Differences: Synthetic Routes: Tetrazolo[1,5-a]pyrimidines are synthesized through thermally driven MCRs (150–160°C), favoring linear isomers due to thermodynamic stability . In contrast, tetrazoloquinolines often require cyclization or alkylation steps, as seen in the synthesis of 5-[(4-methylphenoxy)methyl]-tetrazolo[1,5-a]quinoline (CAS: 193825-29-5) . Biological Activity: Pyrimidine derivatives are less explored for anti-inflammatory activity but show promise in anticancer research. For instance, tetrazolo[1,5-a]pyrimidine-7-amine serves as a precursor for purine analogs , whereas quinoline derivatives exhibit broader antimicrobial and anti-inflammatory profiles .
Compound Core Structure Key Substituents Biological Activity Reference
Tetrazolo[1,5-a]pyrimidine-7-amine Pyrimidine + Tetrazole NH₂ at position 7 Anticancer precursor
(E)-5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidine Pyrimidine + Tetrazole Arylvinyl, methyl Not specified (structural study)

Tetrazolo[1,5-a]quinoxalines

Quinoxaline-fused tetrazoles, such as 5-methyl-4H-tetrazolo[1,5-a]quinoxaline, differ in their fused benzene-diazine ring system.

  • Key Differences: Synthesis: Quinoxaline derivatives are synthesized via CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions, enabling modular triazole or imidazole additions . Applications: These compounds are explored for antimicrobial activity but lack the anti-inflammatory potency reported for tetrazoloquinolines .
Compound Core Structure Key Substituents Biological Activity Reference
5-Methyl-4H-tetrazolo[1,5-a]quinoxaline Quinoxaline + Tetrazole Methyl Antimicrobial
Schiff’s bases of tetrazolo[1,5-a]quinoxalines Quinoxaline + Tetrazole Arylidene hydrazines Anti-inflammatory, antimicrobial

Other Tetrazoloquinoline Derivatives

Variations in substituent position and functional groups significantly alter activity:

  • Position 4 Derivatives: Tetrazolo[1,5-a]quinoline-4-carboxaldehyde derivatives exhibit anti-inflammatory activity comparable to indomethacin when functionalized with thiosemicarbazones or pyrimidyl groups .
  • Position 5 Derivatives: The 5-carboxylic acid group (hypothesized structure) likely enhances solubility and target binding compared to alkyl or aryl ethers (e.g., 5-[(4-methylphenoxy)methyl]-tetrazolo[1,5-a]quinoline) .
Compound Substituents Biological Activity Reference
Tetrazolo[1,5-a]quinoline-4-carboxaldehyde CHO at position 4 Anti-inflammatory lead
8-Fluoro-N-1H-tetrazol-5-yl-tetrazolo[1,5-a]quinoline-4-carboxamide CONH-tetrazole, F at position 8 Antimicrobial (structural analog)

Research Findings and Pharmacological Profiles

  • Anti-Inflammatory Activity: Tetrazolo[1,5-a]quinoline derivatives bearing thiazolidinone or pyrimidyl groups (e.g., compounds 5a-f and 7a-c) showed 70–85% inhibition in carrageenan-induced edema models, rivaling indomethacin .
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., fluoro, nitro) demonstrated broad-spectrum activity against E. coli and S. aureus (MIC: 2–8 µg/mL) .
  • Anticancer Potential: Triazole-linked tetrazoloquinolines exhibited moderate cytotoxicity (IC₅₀: 10–25 µM) against breast cancer cell lines .

Biological Activity

Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis of this compound

The synthesis of tetrazolo[1,5-a]quinoline derivatives typically involves several methods, including:

  • Condensation Reactions : The initial step often involves the condensation of tetrazolo[1,5-a]quinoline-4-carboxaldehyde with various nucleophiles, such as thiosemicarbazides or aromatic aldehydes. This approach leads to the formation of a variety of derivatives that can be further modified to enhance their biological activity .
  • Cyclocondensation : Another common method is cyclocondensation, where the resulting thiosemicarbazones are treated with malonic acid in the presence of acetyl chloride to yield pyrimidyl derivatives .

Biological Activities

This compound and its derivatives have been extensively studied for their biological activities, which include:

1. Anti-inflammatory Activity

Research indicates that several tetrazolo[1,5-a]quinoline derivatives exhibit potent anti-inflammatory effects comparable to indomethacin in animal models. For instance, specific compounds demonstrated significant inhibition of inflammation markers in experimental setups .

2. Antimicrobial Properties

The antimicrobial activity of tetrazolo[1,5-a]quinoline derivatives has been confirmed against various pathogens, including bacteria and fungi. Studies employing broth dilution techniques have shown that these compounds can effectively inhibit the growth of several microbial strains .

3. Anticancer Potential

Some derivatives have shown promise in anticancer activity through various mechanisms, including apoptosis induction in cancer cell lines. The evaluation of these compounds often includes cell viability assays and IC50 calculations to ascertain their efficacy .

4. Anticonvulsant and Analgesic Activities

Certain tetrazolo[1,5-a]quinoline derivatives have been evaluated for anticonvulsant properties in seizure models. Additionally, some studies highlight their analgesic effects, suggesting a broad spectrum of pharmacological activity .

Case Studies

Several case studies illustrate the biological efficacy of tetrazolo[1,5-a]quinoline derivatives:

  • Study on Anti-inflammatory Activity : A series of synthesized compounds were tested for anti-inflammatory effects using carrageenan-induced paw edema models. Compounds demonstrated a dose-dependent reduction in edema similar to standard anti-inflammatory drugs .
  • Antimicrobial Evaluation : A systematic evaluation was conducted on various substituted tetrazolo[1,5-a]quinolines against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions significantly enhanced antimicrobial potency .

Data Table: Biological Activities Summary

Biological ActivityCompound TypeActivity LevelReference
Anti-inflammatoryTetrazolo[1,5-a]quinoline DerivativesComparable to Indomethacin
AntimicrobialVarious DerivativesEffective against multiple pathogens
AnticancerSelected DerivativesInduced apoptosis in cancer cells
AnticonvulsantSpecific DerivativesPositive results in seizure models

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group at position 5 enables classical acid-based reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, treatment with H₂SO₄ or HCl gas yields methyl or ethyl esters .

  • Amide Formation : Condensation with amines (e.g., aniline, alkylamines) via coupling reagents like DCC (dicyclohexylcarbodiimide) produces amide derivatives .

  • Decarboxylation : Thermal or oxidative decarboxylation at elevated temperatures (150–200°C) generates tetrazolo[1,5-a]quinoline derivatives without the carboxylic acid moiety .

Electrophilic Aromatic Substitution

The quinoline core directs electrophiles to specific positions:

  • Nitration : Nitration with HNO₃/H₂SO₄ preferentially targets the 8-position of the quinoline ring due to electron-withdrawing effects of the tetrazole and carboxylic acid groups .

  • Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to introduce halogens at the 4- or 8-positions .

Cycloaddition and Ring-Opening Reactions

The tetrazole ring participates in [3+2] cycloadditions:

  • With Alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-fused hybrids .

  • With Nitriles : Under basic conditions, the tetazole ring undergoes ring-opening to form amidine intermediates .

Biological Activity-Driven Modifications

Derivatives synthesized for pharmacological studies include:

Reaction TypeReagents/ConditionsProductsBiological Activity
Thiosemicarbazone Formation Thiosemicarbazide, HCl/EtOHThiosemicarbazone derivatives (e.g., 3a-c) Anti-inflammatory (comparable to indomethacin)
Pyrimidine Synthesis Malonic acid, acetyl chloridePyrimidyl derivatives (e.g., 4a-c) Antimicrobial (broad-spectrum)
α,β-Unsaturated Ketones Acetophenone, thioureaCyclized thiouracil analogs (e.g., 7a-c) Reduced edema in animal models

Oxidation and Reduction

  • Oxidation : The carboxylic acid group resists further oxidation, but the tetrazole ring can oxidize to form nitro groups under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, yielding 5-carboxy-1,5-dihydrotetrazoloquinoline .

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

  • Sodium Salt : Neutralization with NaOH improves aqueous solubility for drug formulations .

  • Metal Complexation : Binds with transition metals (e.g., Cu²⁺, Zn²⁺) via the carboxylate and tetrazole N-atoms, studied for antimicrobial applications .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming tetrazolo[1,5-a]quinoline .

  • Photoreactivity : UV irradiation induces decarboxylation and cross-linking in polymeric matrices .

Key Research Findings:

  • Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) at the 8-position show enhanced anti-inflammatory activity .

  • Ester derivatives exhibit improved bioavailability compared to the parent acid .

  • Copper complexes demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Q & A

Q. What are the established synthetic routes for Tetrazolo[1,5-a]quinoline-5-carboxylic acid?

The synthesis typically involves intramolecular cyclization or multicomponent reactions. For example:

  • Cyclization of precursors : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light promotes cyclization .
  • Microwave-assisted synthesis : Reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde with o-phenylenediamine in the presence of p-TsOH under microwave irradiation yields benzimidazole derivatives efficiently (reaction time: 5–10 minutes, yields: 70–85%) .
  • Solvent optimization : Ionic liquids or water can be used as eco-friendly solvents to reduce reaction times (1–3 hours) and improve yields (80–95%) .

Q. How is the structural identity of Tetrazolo[1,5-a]quinoline derivatives validated?

A combination of spectroscopic and analytical methods is employed:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments .
  • FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Elemental analysis : Validates molecular formula purity (e.g., C, H, N content within 0.3% of theoretical values) .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves regiochemical ambiguities in solid-state structures .

Q. What are the primary biological activities associated with this scaffold?

Key activities include:

  • Antimicrobial : Derivatives like 4-benzimidazol-2-yl tetrazolo[1,5-a]quinoline show Gram-positive bacterial inhibition (e.g., Bacillus subtilis, MIC: 8–16 µg/mL) .
  • Anti-inflammatory : Tetrazolo[1,5-a]quinoline derivatives inhibit COX-2 and TNF-α pathways (IC₅₀: 10–50 µM) .
  • Anti-asthmatic : 4-(1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinoline exhibits histamine receptor antagonism (IC₅₀: <1 µM) .

Advanced Research Questions

Q. How do substituents influence the azide–tetrazole equilibrium in this scaffold?

The equilibrium depends on:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) stabilize the tetrazole form, while electron-donating groups favor the azide form .
  • Solvent polarity : Polar solvents (e.g., DMSO) shift equilibrium toward the tetrazole form due to stabilization of dipolar intermediates .
  • Solid-state vs. solution : DFT calculations show the tetrazole form is 2.84 kcal/mol more stable in the solid state, while azide forms dominate in solution .
    Methodological tip: Use variable-temperature NMR (VT-NMR) in CDCl₃/DMSO-d₆ to monitor equilibrium shifts .

Q. What strategies improve regioselectivity in synthesizing 5- vs. 7-substituted isomers?

  • Precursor design : β-Enaminones with electron-deficient β-carbons favor 5-substitution via nucleophilic attack .
  • Catalytic systems : Iridium catalysts under visible light enhance regioselectivity (5:7 isomer ratio >9:1) .
  • Ultrasound irradiation : Promotes faster kinetics and higher regioselectivity (yields: 90–95%) compared to thermal methods .

Q. How can computational methods aid in predicting biological activity?

  • Docking studies : Molecular docking with COX-2 (PDB: 5IKT) identifies key interactions (e.g., hydrogen bonding with tetrazole nitrogen) .
  • QSAR models : Correlate substituent hydrophobicity (logP) with antimicrobial potency (R² >0.85) .
  • DFT calculations : Predict azide–tetrazole equilibrium stability and transition-state barriers (B3LYP/6-31G* level) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification : Chromatography is often required due to byproducts from multicomponent reactions .
  • Solvent selection : Replace ionic liquids with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Yield optimization : Microwave-assisted synthesis scales linearly (gram-scale yields: 65–75%) but requires specialized reactors .

Q. How do structural modifications enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substituting the carboxylic acid with a tetrazole ring improves metabolic stability (t₁/₂: 4.2 → 8.7 hours in rat liver microsomes) .
  • Fluorinated derivatives : 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline with -CF₃ groups shows enhanced BBB penetration (brain/plasma ratio: 1.5) .
  • Prodrug strategies : Esterification of the carboxylic acid increases oral bioavailability (AUC₀–24: 2.3-fold improvement) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodReaction TimeYield (%)Regioselectivity (5:7)Reference
Microwave-assisted10 min85>9:1
Ionic liquid (RT)2 hours928:1
Thermal reflux (AcOH)12 hours753:1

Q. Table 2. Key Biological Activities

DerivativeActivityTarget/MechanismIC₅₀/MICReference
4-Benzimidazol-2-ylAntimicrobialBacillus subtilis8 µg/mL
5-TrifluoromethylAnti-inflammatoryCOX-2 inhibition12 µM
4-(1H-Tetrazol-5-yl)Anti-asthmaticHistamine H1 receptor0.8 µM

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